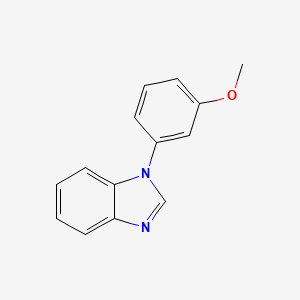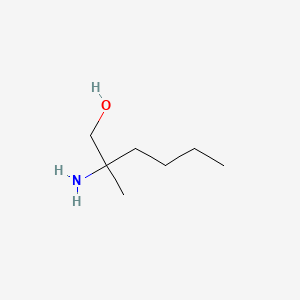diphenylsilane CAS No. 808132-06-1](/img/structure/B12515617.png)
[(4-Bromo-4-fluorobut-3-en-1-yl)oxy](tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a unique combination of bromine, fluorine, and silicon atoms, making it an interesting subject for various chemical studies and applications. This compound is known for its potential use in organic synthesis and material science due to its reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of the butenyl intermediate through a series of reactions, including halogenation and dehydrohalogenation.
Introduction of the Silane Group: The butenyl intermediate is then reacted with tert-butyl diphenylsilane in the presence of a suitable catalyst to introduce the silane group.
Final Functionalization:
Industrial Production Methods
Industrial production of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted silanes, while oxidation and reduction can lead to the formation of different functionalized silanes.
Aplicaciones Científicas De Investigación
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Catalysis: It is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromo and fluoro groups, which can participate in various chemical reactions. The silane group also plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane can be compared with other similar compounds, such as:
(4-Chloro-4-fluorobut-3-en-1-yl)oxydiphenylsilane: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
(4-Bromo-4-chlorobut-3-en-1-yl)oxydiphenylsilane: This compound has both bromine and chlorine atoms, which may result in unique chemical properties.
(4-Bromo-4-fluorobut-3-en-1-yl)oxydimethylsilane: This compound has dimethylsilane instead of diphenylsilane, affecting its stability and reactivity.
Propiedades
Número CAS |
808132-06-1 |
|---|---|
Fórmula molecular |
C20H24BrFOSi |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(4-bromo-4-fluorobut-3-enoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H24BrFOSi/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-15H,10,16H2,1-3H3 |
Clave InChI |
IEECMLBILAOFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)

![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)



![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)



![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
